molecular formula C20H17ClN2O4S B3205292 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide CAS No. 1040642-75-8

6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide

Cat. No. B3205292
CAS RN: 1040642-75-8
M. Wt: 416.9 g/mol
InChI Key: KFAQJJATPJNXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide, also known as CSNEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonyl nicotinamides, which are known to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, this compound has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for various applications. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, such as cancer and diabetes. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yield and purity, making it suitable for various applications. This compound has been shown to possess anticancer, anti-inflammatory, and antidiabetic properties, and has potential as a fluorescent probe for the detection of metal ions. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Scientific Research Applications

6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been extensively studied for its potential applications in various fields of science. It has been shown to possess anticancer, anti-inflammatory, and antidiabetic properties. In addition, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. These properties make this compound a promising candidate for various scientific research applications.

properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-2-27-18-6-4-3-5-17(18)23-20(24)14-7-12-19(22-13-14)28(25,26)16-10-8-15(21)9-11-16/h3-13H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAQJJATPJNXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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